molecular formula C20H22N2O4 B562140 1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione CAS No. 7592-99-6

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione

Cat. No.: B562140
CAS No.: 7592-99-6
M. Wt: 354.406
InChI Key: QBDNINOGEAFNCR-UHFFFAOYSA-N
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Description

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol . It is characterized by the presence of a piperazine ring substituted with two hydroxy-phenylethyl groups at the 1 and 4 positions and two keto groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione typically involves the reaction of piperazine with 2-hydroxy-1-phenylethyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the keto groups may yield corresponding alcohols .

Scientific Research Applications

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione is unique due to the presence of both hydroxy and phenylethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

1,4-bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-13-17(15-7-3-1-4-8-15)21-11-20(26)22(12-19(21)25)18(14-24)16-9-5-2-6-10-16/h1-10,17-18,23-24H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDNINOGEAFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1C(CO)C2=CC=CC=C2)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661813
Record name 1,4-Bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7592-99-6
Record name 1,4-Bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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